

A Comparative Guide to the Thermal Stability of Polymers Derived from Diethynylbenzene Isomers

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Compound of Interest

Compound Name: **1,4-Diethynylbenzene**

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This guide provides an objective comparison of the thermal stability of polymers synthesized from the three isomers of diethynylbenzene: ortho-(o-DEB), meta-(m-DEB), and para-(p-DEB). The thermal properties of these polymers are critical for applications requiring high-temperature resistance. The data presented is supported by experimental findings from peer-reviewed literature.

Data Presentation: Thermal Gravimetric Analysis (TGA) of Poly(diethynylbenzene) Isomers

The thermal stability of the polymers was evaluated by thermogravimetric analysis (TGA) in an inert nitrogen atmosphere. The following table summarizes the key quantitative data, including the polymer char yield at various high temperatures. A higher char yield indicates greater thermal stability, as more of the material remains non-volatile at elevated temperatures.

Polymer Isomer	Polymerization Type	TGA Atmosphere	Char Yield at 800°C (%)	Char Yield at 950°C (%)
Poly(p-diethynylbenzen e)	Thermal	Nitrogen	89.2	88.2
Poly(m-diethynylbenzen e)	Thermal	Nitrogen	87.0	85.0
Poly(o-diethynylbenzen e)	Thermal	Nitrogen	79.8	76.5

Data sourced from Dvornic, P. R., & Lenz, R. W. (1991). Synthesis and properties of poly(diethynylbenzene)s. 1. Polymers from m- and p-diethynylbenzene.

Experimental Protocols

The methodologies for the synthesis and thermal analysis of the poly(diethynylbenzene) isomers are detailed below.

1. Synthesis of Poly(diethynylbenzene)s via Thermal Polymerization

- **Monomer Preparation:** The diethynylbenzene isomers (ortho, meta, and para) were synthesized and purified prior to polymerization.
- **Polymerization Setup:** The polymerization was carried out in sealed, evacuated glass ampoules. A known quantity of the respective diethynylbenzene isomer was placed in each ampoule.
- **Thermal Curing:** The sealed ampoules were heated in an oven at a controlled temperature of 250°C for a duration of 24 hours. This process results in the thermal, solvent-free, bulk polymerization of the diethynylbenzene monomers into highly cross-linked, insoluble, and infusible thermoset polymers.

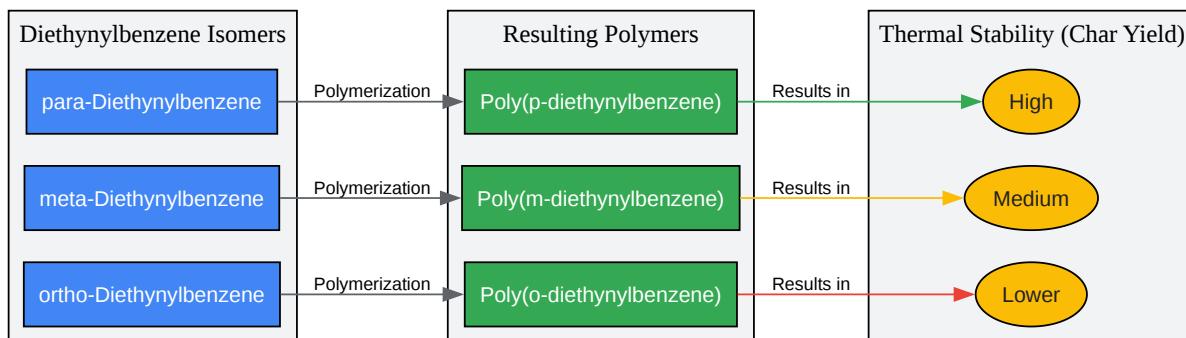
- Post-Polymerization Treatment: After the curing period, the ampoules were cooled, and the resulting solid polymer plugs were recovered. The polymers were then ground into fine powders for subsequent analysis.

2. Thermal Stability Characterization by Thermogravimetric Analysis (TGA)

- Instrumentation: A thermogravimetric analyzer was used to measure the weight loss of the polymer samples as a function of temperature.
- Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the powdered polymer was placed in a platinum sample pan.
- Analysis Conditions:
 - Atmosphere: The analysis was conducted under a continuous flow of high-purity nitrogen gas to prevent thermo-oxidative degradation.
 - Heating Rate: The samples were heated from ambient temperature to 1000°C at a constant heating rate of 20°C/min.
- Data Acquisition: The weight of the sample was continuously recorded as the temperature increased. The char yield was determined as the percentage of the initial sample weight remaining at the specified temperatures (800°C and 950°C).

Visualization of Isomer Structure and Thermal Stability Relationship

The following diagram illustrates the relationship between the molecular structure of the diethynylbenzene isomers and the resulting thermal stability of their corresponding polymers.



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Caption: Isomer structure influences polymer thermal stability.

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